molecular formula C21H19FN6OS B2869221 N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-47-3

N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2869221
CAS No.: 863458-47-3
M. Wt: 422.48
InChI Key: UMRDHUSJUQTREK-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3-(2-Fluorobenzyl) substituent: Provides steric and electronic modulation for target binding.
  • Thioacetamide linker: Enhances metabolic stability and solubility compared to ether or amine linkers.
  • N-(2,4-Dimethylphenyl) group: Likely contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-13-7-8-17(14(2)9-13)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-5-3-4-6-16(15)22/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDHUSJUQTREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS No. 863458-48-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C21H19FN6OS
  • Molecular Weight : 422.5 g/mol
  • Structure : The compound features a thioacetamide linkage and a triazolo-pyrimidine core, which are known to influence biological interactions.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl derivatives with thioacetamides and triazole derivatives. The structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines:

Other Biological Activities

In addition to anticancer properties, related compounds have demonstrated:

  • Antibacterial Activity : Some derivatives have shown good antibacterial effects against pathogenic bacteria compared to standard treatments like chloramphenicol .
  • Cytotoxicity : The cytotoxic effects are often evaluated using human malignant cell lines such as Bel-7402 and others, where variations in structure can significantly affect potency .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antiproliferative Effects :
    • A study evaluated a series of triazolo-pyrimidine derivatives against breast and lung cancer cell lines.
    • Results indicated that specific substitutions on the triazole ring enhanced cytotoxicity significantly .
  • Inhibition Studies :
    • Investigation into the inhibition of cellular pathways revealed that certain analogs effectively blocked pathways critical for tumor growth.
    • This suggests potential use in combination therapies for enhanced efficacy .

Data Summary Table

Activity Cell Line IC50 (μM) Reference
AntiproliferativeMCF-70.39 - 3.16
AntibacterialVariousVaries
CytotoxicityBel-7402Not specified

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID R<sup>3</sup> Substituent Thiol-Linked Group Key Physicochemical Properties Biological Target/Activity Reference
Target Compound 2-Fluorobenzyl N-(2,4-Dimethylphenyl)acetamide Not reported Not explicitly stated
20 () 4-Chlorobenzyl N-(2-aminoethyl)acetamide m.p. 140–141°C; Yield: 88% CK1 inhibition
9d () 4-(Piperidin-1-ylmethyl)benzyl 2-(Benzo[d]oxazol-2-yl)thio m.p. 130–133°C; Yield: 23.5% EZH2/HDAC dual inhibition
9e () 4-(Morpholinomethyl)benzyl 2-(Benzo[d]oxazol-2-yl)thio m.p. 89–90°C; Yield: 89.9% EZH2/HDAC dual inhibition
7d () Benzyl N-(4-aminophenyl)acrylamide Not reported HDAC inhibition
18 () 2,4-Dimethoxyphenyl N-(6-trifluoromethylbenzothiazol-2-yl) Not reported Kinase inhibition (implied)

Key Observations :

  • Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance target affinity and metabolic stability compared to non-halogenated (e.g., benzyl in 7d) or chloro-substituted (e.g., 20) analogs due to fluorine’s electronegativity and small atomic radius .
  • Physicochemical Properties :
    • Melting points (m.p.) vary significantly with substituents. For instance, 9e (morpholine-containing) has a lower m.p. (89–90°C) than 9d (piperidine-containing; 130–133°C), suggesting increased flexibility or reduced crystallinity with oxygen-containing heterocycles .

Pharmacological Implications

  • Selectivity : The 2-fluorobenzyl group may confer selectivity over kinases inhibited by chlorobenzyl analogs (e.g., 20 ), as seen in other fluorinated kinase inhibitors .
  • Dual Inhibition Potential: Compounds like 9d and 9e demonstrate that triazolopyrimidines can target multiple epigenetic regulators (EZH2/HDACs). The target compound’s acetamide group could be optimized for similar dual activity .

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